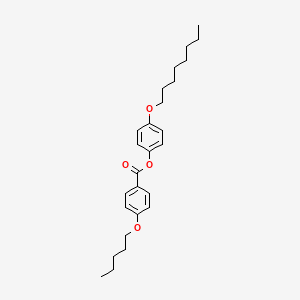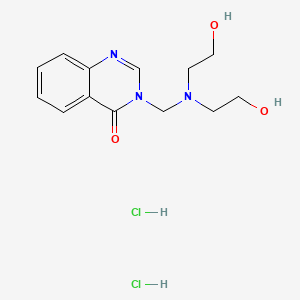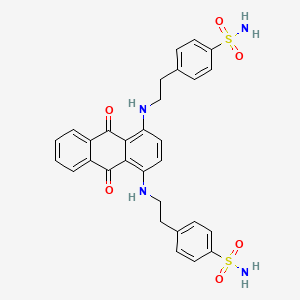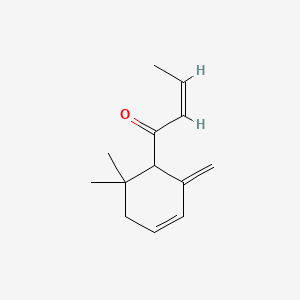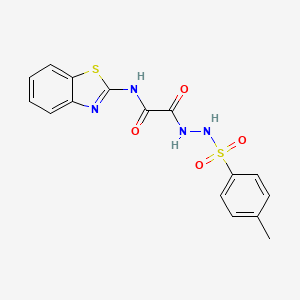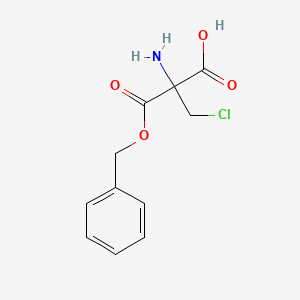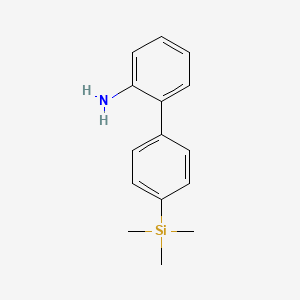
2-(4-Trimethylsilylphenyl)aniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-Trimethylsilylphenyl)aniline is an organic compound characterized by the presence of a trimethylsilyl group attached to the phenyl ring of an aniline molecule
准备方法
Synthetic Routes and Reaction Conditions: One common method is the palladium-catalyzed amination of aryl halides with aniline derivatives . This method provides a high yield and is widely used in laboratory settings.
Industrial Production Methods: In industrial settings, the production of 2-(4-Trimethylsilylphenyl)aniline may involve large-scale palladium-catalyzed reactions. The use of continuous flow reactors can enhance the efficiency and scalability of the process, ensuring consistent quality and yield .
化学反应分析
Types of Reactions: 2-(4-Trimethylsilylphenyl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert it into corresponding amines.
Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include manganese dioxide and peroxymonosulfuric acid.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Reagents like halogens and organometallic compounds facilitate substitution reactions.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Amines.
Substitution: Various substituted aniline derivatives.
科学研究应用
2-(4-Trimethylsilylphenyl)aniline has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Industry: Utilized in the production of advanced materials and as a catalyst in various chemical processes.
作用机制
The mechanism of action of 2-(4-Trimethylsilylphenyl)aniline involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile in various reactions, facilitating the formation of new chemical bonds. Its trimethylsilyl group enhances its reactivity and stability, making it a valuable intermediate in organic synthesis .
相似化合物的比较
Aniline: A simpler aromatic amine without the trimethylsilyl group.
Phenyltrimethylsilane: Contains the trimethylsilyl group but lacks the aniline moiety.
N-Trimethylsilylaniline: Similar structure but with different substitution patterns.
Uniqueness: 2-(4-Trimethylsilylphenyl)aniline is unique due to the presence of both the trimethylsilyl group and the aniline moiety, which confer distinct chemical properties and reactivity. This combination makes it a versatile compound in various synthetic and research applications .
属性
分子式 |
C15H19NSi |
|---|---|
分子量 |
241.40 g/mol |
IUPAC 名称 |
2-(4-trimethylsilylphenyl)aniline |
InChI |
InChI=1S/C15H19NSi/c1-17(2,3)13-10-8-12(9-11-13)14-6-4-5-7-15(14)16/h4-11H,16H2,1-3H3 |
InChI 键 |
SPXBFOXMHIJVOF-UHFFFAOYSA-N |
规范 SMILES |
C[Si](C)(C)C1=CC=C(C=C1)C2=CC=CC=C2N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-[5-chloro-2-[(E)-2-[(Z)-[5-chloro-3-(3-sulfopropyl)-1,3-benzothiazol-2-ylidene]methyl]but-1-enyl]-1,3-benzothiazol-3-ium-3-yl]propane-1-sulfonate;N,N-diethylethanamine](/img/structure/B13757501.png)
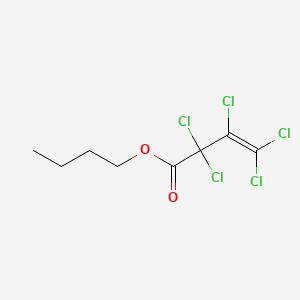
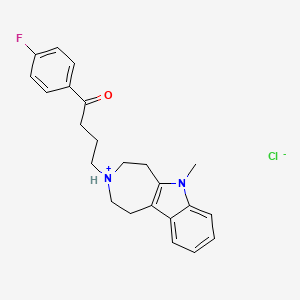
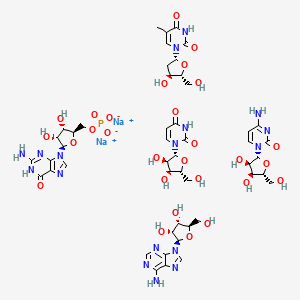

![(7Z)-7-(cyclohexylmethoxyimino)-2,2-difluoro-5H-[1,3]dioxolo[4,5-f]indol-6-one](/img/structure/B13757535.png)
